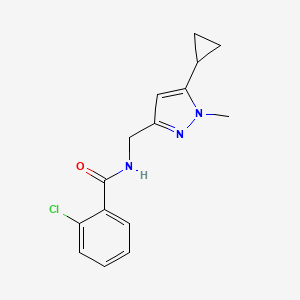

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Description

2-Chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The benzamide moiety is linked via a methylene bridge to the pyrazole ring.

Properties

IUPAC Name |

2-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O/c1-19-14(10-6-7-10)8-11(18-19)9-17-15(20)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVUBRDDRFHASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Cl)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Benzamide Formation: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.

Final Coupling: The final step involves coupling the pyrazole derivative with the benzamide under conditions that facilitate the formation of the desired amide bond, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chloro group or the carbonyl group in the benzamide moiety.

Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while substitution reactions could produce a variety of benzamide derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is a common motif in many biologically active molecules, making this compound a valuable starting point for drug discovery.

Medicine

In medicinal chemistry, 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Target Compound vs. Key Analogs

Key Observations :

Physical Properties

Key Observations :

Target Compound vs. Analogs

Key Observations :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to phenyl-substituted analogs, a feature critical for CNS drugs .

- Chlorine at the benzamide 2-position is conserved in pesticidal () and catalytic () analogs, suggesting versatility in binding interactions.

Theoretical and Computational Insights

- Analogs : DFT studies revealed hydrogen bonding and electrostatic stabilization in 2-chloro-N-(dihydropyrazol-4-yl)benzamide derivatives, aligning with experimental crystallographic data .

- Target Compound : Likely exhibits similar intramolecular interactions, with the cyclopropyl group contributing to torsional strain and conformational preferences.

Biological Activity

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique structure characterized by a chloro group, a benzamide moiety, and a cyclopropyl-substituted pyrazole ring. This combination is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN₃O |

| Molecular Weight | 289.76 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1448029-89-7 |

Antiparasitic Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antiparasitic properties. For instance, modifications in the pyrazole ring have been associated with enhanced potency against various parasites. In particular, compounds with similar structures have demonstrated effective inhibition of parasitic growth at low concentrations (EC50 values in the nanomolar range) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Studies suggest that it may act on specific kinases involved in cellular signaling pathways. For example, benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in cancer progression . The structure of this compound positions it as a candidate for similar investigations.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various benzamide derivatives on A549 lung cancer cells. Results indicated that specific substitutions on the pyrazole ring could enhance cytotoxicity significantly .

- Metabolic Stability : Research has shown that the metabolic stability of compounds like this compound is influenced by their lipophilicity and structural modifications. Enhanced metabolic stability has been linked to better pharmacokinetic profiles .

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropyl group and chloro substituent could facilitate binding to these targets, enhancing its efficacy.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with related compounds.

| Compound | Biological Activity | EC50 (μM) |

|---|---|---|

| 2-chloro-N-(pyrazol-3-ylmethyl)benzamide | Moderate antiparasitic | 0.577 |

| N-(5-cyclopropyl-1-methylpyrazol-3-yl)methylbenzamide | High antiparasitic | 0.010 |

| 2-chloro-N-(4-(N-methyl)-pyrazol)benzamide | Low antiparasitic | 0.115 |

This table highlights how structural variations can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole-containing intermediates may be functionalized with benzoyl chloride derivatives under anhydrous conditions. Optimization involves controlling reaction temperature (e.g., 55°C for tin(II) chloride-mediated reductions) and solvent selection (e.g., ethanol or pyridine for amide bond formation). Post-reaction purification often employs column chromatography or recrystallization from methanol .

Q. Which spectroscopic techniques are critical for characterizing this benzamide derivative?

- Methodological Answer :

- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole C-N vibrations.

- NMR : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm), pyrazole methyl groups (δ 2.5–3.5 ppm), and benzamide aromatic signals (δ 7.0–8.0 ppm). ¹³C NMR verifies carbonyl carbons (~165 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions in pyrazole-amide motifs). SHELXL refinement is recommended for small-molecule structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's biological activity?

- Methodological Answer :

- Target Selection : Prioritize receptors with known benzamide interactions (e.g., P2X7 for CNS disorders). Design analogs with substituent variations (e.g., halogen positioning, cyclopropyl modifications).

- In Vitro Assays : Use radioligand binding or calcium flux assays to measure receptor antagonism. Compare IC₅₀ values against reference compounds (e.g., 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)benzamide derivatives) .

- In Vivo Models : Assess anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazol-induced seizure models. Monitor dose-response relationships and neurotoxicity .

Q. What challenges arise in resolving crystal structures of pyrazole-benzamide derivatives, and how are they addressed?

- Methodological Answer :

- Twinning/Polarity : Use Flack parameter (η) or Rogers’ η refinement to address enantiomorph ambiguity. For centrosymmetric near-structures, employ incoherent scattering models (x parameter) .

- Hydrogen Bonding : Analyze packing motifs (e.g., dimerization via N–H⋯N bonds) using Mercury or WinGX. SHELXPRO interfaces can validate hydrogen-bond geometries .

Q. How can this compound be applied in catalytic systems, such as cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Functionalize the benzamide moiety to act as a ligand for transition metals (e.g., Pd in Suzuki-Miyaura coupling). The pyrazole’s nitrogen can coordinate to metal centers.

- Activity Analysis : Monitor reaction progress via GC-MS to quantify biphenyl derivative yields. Compare catalytic efficiency (turnover number, TON) against traditional ligands .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times). Use internal controls (e.g., reference antagonists in P2X7 studies).

- Meta-Analysis : Cross-reference SAR data with computational models (e.g., molecular docking to identify binding pose variations). Address solubility discrepancies via logP adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.